2-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzamide 2-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1788769-33-4
VCID: VC4238028
InChI: InChI=1S/C18H19ClFNO2/c19-17-12-15(20)6-7-16(17)18(23)21-10-8-14(9-11-22)13-4-2-1-3-5-13/h1-7,12,14,22H,8-11H2,(H,21,23)
SMILES: C1=CC=C(C=C1)C(CCNC(=O)C2=C(C=C(C=C2)F)Cl)CCO
Molecular Formula: C18H19ClFNO2
Molecular Weight: 335.8

2-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzamide

CAS No.: 1788769-33-4

Cat. No.: VC4238028

Molecular Formula: C18H19ClFNO2

Molecular Weight: 335.8

* For research use only. Not for human or veterinary use.

2-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzamide - 1788769-33-4

Specification

CAS No. 1788769-33-4
Molecular Formula C18H19ClFNO2
Molecular Weight 335.8
IUPAC Name 2-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzamide
Standard InChI InChI=1S/C18H19ClFNO2/c19-17-12-15(20)6-7-16(17)18(23)21-10-8-14(9-11-22)13-4-2-1-3-5-13/h1-7,12,14,22H,8-11H2,(H,21,23)
Standard InChI Key KOESZZBRGCFHNP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CCNC(=O)C2=C(C=C(C=C2)F)Cl)CCO

Introduction

2-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzamide is a synthetic organic compound with a molecular formula of C18H19ClFNO2 and a molecular weight of approximately 335.8 g/mol . This compound is characterized by its unique combination of functional groups, including a chlorine atom, a fluorine atom, a hydroxy group, and an amide linkage. The presence of these groups confers distinct chemical and biological properties, making it a compound of interest in various fields of research.

Synthesis and Preparation

The synthesis of 2-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzamide typically involves multiple steps, starting from commercially available precursors. The process may include the formation of the hydroxy-phenylpentyl intermediate through hydroxylation reactions, followed by the introduction of the chlorine and fluorine atoms using appropriate reagents. The final step involves the formation of the benzamide group through condensation reactions.

Chemical Reactions and Transformations

This compound can undergo various chemical reactions, including:

  • Hydrolysis: The amide group can be hydrolyzed to form a carboxylic acid.

  • Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

  • Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents.

Common Reagents and Conditions

Reaction TypeReagentsConditions
HydrolysisBase (e.g., NaOH)Aqueous medium
SubstitutionNucleophiles (e.g., amines)Presence of a catalyst
OxidationOxidizing agents (e.g., KMnO4)Acidic or basic medium

Research Applications

2-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzamide is explored in various research fields due to its potential biological activities:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

  • Medicine: Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

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